3-Butyl-1-methyl-1-phenylurea
Description
3-Butyl-1-methyl-1-phenylurea (C₁₂H₁₈N₂O) is a substituted urea derivative characterized by a phenyl group and a methyl group attached to the nitrogen at position 1, along with a butyl substituent at position 2. This compound belongs to the arylurea family, which is known for applications in pharmaceuticals, agrochemicals, and material science. Urea derivatives often exhibit diverse biological activities, including enzyme inhibition and receptor modulation, depending on their substituents.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-butyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |
InChI Key |
SKJLCJVEUHEWAW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between 3-Butyl-1-methyl-1-phenylurea and its structurally analogous compound, 3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O), as referenced in :
Key Observations:
- Basicity: The dimethylamino group in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces basicity, which could influence solubility in acidic environments (e.g., protonation in the stomach).
- Safety Profile : While hazards for this compound remain uncharacterized, the analog in emphasizes precautions against inhalation and contact, suggesting similar handling may be prudent .
Physicochemical and Toxicological Differences
Solubility and Reactivity:
- This compound : Predicted to have low water solubility due to its alkyl chains, favoring organic solvents.
- 3-[3-(Dimethylamino)propyl]-1-phenylurea: Increased solubility in polar solvents owing to its tertiary amine group.
Metabolic Stability:
- The methyl and butyl groups in this compound may slow oxidative metabolism compared to the dimethylaminopropyl group, which could be susceptible to enzymatic dealkylation.
Toxicity Considerations:
- notes that toxicological data for the dimethylaminopropyl analog is incomplete, but precautionary measures (e.g., avoiding inhalation) are advised .
Broader Context: Comparison with Other Phenylurea Derivatives
- 1-Methyl-1-phenylurea (lacking the butyl group): Smaller size increases water solubility but reduces lipophilicity.
- 1,3-Diphenylurea : Aromatic dominance may enhance π-π stacking interactions but reduce metabolic stability.
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